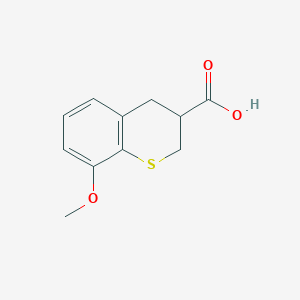

8-Methoxythiochromane-3-carboxylic acid

Vue d'ensemble

Description

8-Methoxythiochromane-3-carboxylic acid is a thiochroman derivative with the molecular formula C11H12O3S and a molecular weight of 224.27 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxythiochromane-3-carboxylic acid typically involves a multi-step process. One common method starts with the reaction of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate to form ethyl 8-methoxycoumarin-3-carboxylate. This intermediate is then subjected to further reactions to yield the desired thiochroman derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 8-Methoxythiochromane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the compound into different derivatives with altered properties.

Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Applications De Recherche Scientifique

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of 8-methoxythiochromane-3-carboxylic acid, particularly against bacterial pathogens. Research indicates that compounds with similar structures exhibit significant antibacterial activity, suggesting that this compound could be a promising candidate for the development of new antibacterial agents.

Case Study: Antibacterial Activity

A study on coumarin derivatives showed that related compounds demonstrated strong antibacterial effects against various plant pathogenic bacteria. The effectiveness of these compounds was evaluated through in vitro assays, revealing that they can disrupt bacterial cell membranes and inhibit biofilm formation, which is critical for bacterial survival and virulence. This mechanism suggests that this compound may exhibit similar properties, warranting further investigation into its potential as an antibacterial agent .

Anticancer Potential

The anticancer properties of this compound have been explored through its structural analogs. Compounds derived from the coumarin family have shown significant antiproliferative activity against various cancer cell lines, including liver cancer cells.

Case Study: Antiproliferative Activity

In a recent study, a series of 8-methoxycoumarin derivatives were synthesized and tested for their ability to inhibit the growth of HepG2 liver cancer cells. The results indicated that these compounds exhibited notable antiproliferative effects, with some achieving IC50 values indicating effective inhibition at low concentrations. The study also explored the mechanism of action, focusing on the compounds' interactions with β-tubulin and apoptotic pathways, which are crucial in cancer cell proliferation .

Synthesis and Structural Versatility

The synthesis of this compound and its derivatives is facilitated by versatile synthetic pathways that allow for modifications leading to enhanced biological activity. This adaptability makes it a valuable scaffold for drug design.

Synthetic Approach

A novel synthetic route has been developed for creating various analogs of this compound. This method involves straightforward reactions that yield high-purity products suitable for biological testing. The ability to easily modify the structure opens avenues for optimizing pharmacological properties .

Potential in Drug Development

Given its promising biological activities, this compound is being considered for further development in pharmaceutical applications. Its potential as a lead compound in drug discovery is supported by its demonstrated efficacy against both bacterial pathogens and cancer cells.

Mécanisme D'action

The mechanism of action of 8-Methoxythiochromane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to target caspase-3/7 and β-tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This highlights its potential as a therapeutic agent in oncology.

Comparaison Avec Des Composés Similaires

8-Methoxycoumarin-3-carboxylic acid: A related compound with similar structural features but different functional groups.

Thiochroman-4-one: Another thiochroman derivative with distinct chemical properties.

Uniqueness: 8-Methoxythiochromane-3-carboxylic acid stands out due to its unique combination of a thiochroman ring and a carboxylic acid group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Activité Biologique

8-Methoxythiochromane-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including anticancer properties, antibacterial effects, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique thiochromane structure, which contributes to its biological activity. The presence of the methoxy group and the carboxylic acid functionality plays a crucial role in its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a study on 8-methoxycoumarin derivatives demonstrated significant antiproliferative effects against HepG2 liver cancer cells. The synthesized derivatives showed varying degrees of cytotoxicity, with some exhibiting an IC50 value as low as 0.9 µM, indicating strong inhibitory effects on cancer cell growth .

Table 1: Antiproliferative Activity of 8-Methoxycoumarin Derivatives

| Compound | Structure Modification | IC50 (µM) |

|---|---|---|

| Compound 4 | None | 17 |

| Compound 6 | Acetyl group addition | 2.3 |

| Compound 5 | Bromination at position-5 | 0.9 |

| Compound 7 | Acetylation of compound 5 | 2.3 |

The introduction of functional groups such as acetyl or bromine significantly enhances the cytotoxic activity, suggesting that structural modifications can lead to improved therapeutic efficacy .

Antibacterial Activity

The antibacterial properties of compounds similar to this compound have also been evaluated. A study assessing various coumarin derivatives found that those with a carboxylic acid group at the C3 position exhibited moderate antibacterial activity against gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MIC) indicated that compounds lacking this functional group showed no antibacterial activity, underscoring the importance of the carboxylic acid moiety in biological activity .

Table 2: Antibacterial Activity of Coumarin Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound 10 | Staphylococcus aureus | <128 |

| Compound 13 | Bacillus subtilis | <128 |

| Compound 15 | None | >128 |

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that these compounds may interact with cellular pathways involved in apoptosis and cell cycle regulation. For instance, the activation of caspase proteins has been implicated in the apoptotic effects observed in cancer cell lines treated with related compounds .

Propriétés

IUPAC Name |

8-methoxy-3,4-dihydro-2H-thiochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-4,8H,5-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLKKLUJRBIKDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1SCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.